1,6-Dimethylthianthrene
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Overview
Description
1,6-Dimethylthianthrene is a sulfur-containing heterocyclic compound that belongs to the thianthrene family. Thianthrenes are characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. The compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethylthianthrene can be synthesized through several methods. One common approach involves the reaction of unfunctionalized aromatic substrates with S-diimidated 1,2-arenedithiols in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the thia-APEX reaction or other established synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethylthianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thianthrene derivatives.
Scientific Research Applications
1,6-Dimethylthianthrene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,6-Dimethylthianthrene involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various effects, such as electron donation and intersystem crossing, due to the electron-rich nature of sulfur. The compound’s redox behavior and ability to form radical cations are also key aspects of its mechanism of action .
Comparison with Similar Compounds
Thianthrene: The parent compound of the thianthrene family, known for its bent structure and redox properties.
2,7-Dimethylthianthrene: Another derivative with similar structural features but different substitution patterns.
1,6-Naphthyridine: A nitrogen-containing heterocycle with diverse biological activities.
Uniqueness: 1,6-Dimethylthianthrene stands out due to its specific substitution pattern, which imparts unique electronic and structural properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Properties
Molecular Formula |
C14H12S2 |
---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,6-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI Key |
WHDASFSSPKCRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=C(C=CC=C3S2)C |
Origin of Product |
United States |
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